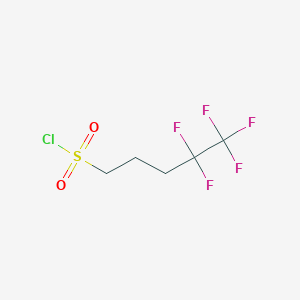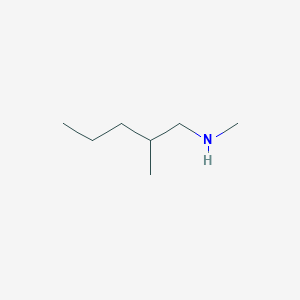![molecular formula C11H19NO2 B13626335 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine is a bicyclic compound that has garnered interest in the scientific community due to its unique physical and chemical properties. This compound is characterized by a spirocyclic structure, which imparts distinct reactivity and stability, making it a valuable subject of study in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine typically involves the formation of the spirocyclic structure through oxidative spirocyclization. One efficient method described involves the use of furan oxidative spirocyclization to construct the spiro center . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up laboratory procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features.
1,6-Dioxaspiro[4.4]nonane: Shares the spirocyclic motif but differs in functional groups and reactivity.
Uniqueness
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine stands out due to its specific combination of the spirocyclic structure with a pyrrolidine ring, imparting unique reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO2/c1-2-10(9-3-5-12-8-9)11(4-1)13-6-7-14-11/h9-10,12H,1-8H2 |
InChI Key |
LWOXQGRULKQBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


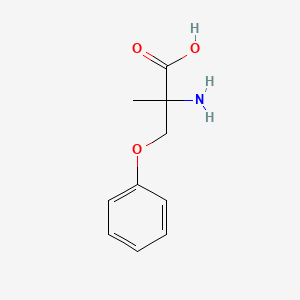

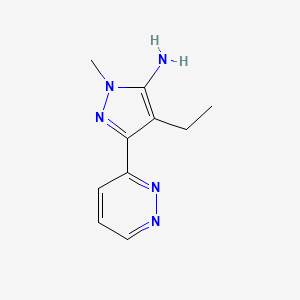
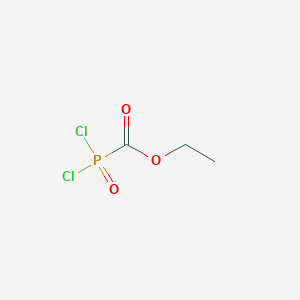
![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
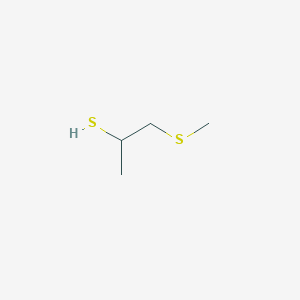
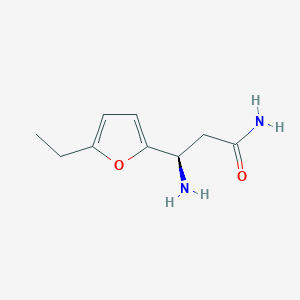
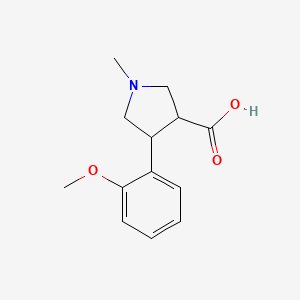

![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)
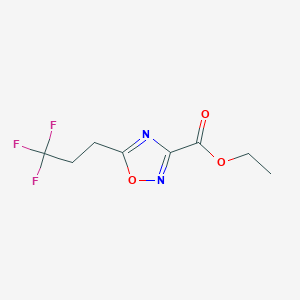
![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)
